4-(2-Chlorophenyl)-2-methyl-1-butene
Description
Properties
IUPAC Name |
1-chloro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJYXGPQJGJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641109 | |
| Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-03-5 | |
| Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-methyl-1-butene typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylating agent under specific conditions. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-chlorobenzaldehyde and an alkyl halide in the presence of a strong base . The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding alcohols or ketones.
Reduction: Corresponding alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-2-methyl-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-2-methyl-1-butene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses . The molecular pathways involved can include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic or toxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between this compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃Cl | 180.67 | N/A | Estimated >200 | Chlorophenyl, methyl-butene |
| 4-(2-Bromophenyl)-2-methyl-1-butene | C₁₁H₁₃Br | 225.12 | 1.215 | 253.7 (Predicted) | Bromine substitution at phenyl ring |
| 2-Chloro-4-(2-chlorophenyl)but-1-ene | C₁₀H₁₀Cl₂ | 201.09 | 1.159 | 258.8 (Predicted) | Dual chlorine (phenyl + butene chain) |
| 4-Chloro-2-methyl-1-butene | C₅H₉Cl | 104.58 | 0.900 | 103.83 (Estimate) | Aliphatic chain, no aromatic group |
| 4-(1-Ethoxyethoxy)-2-methyl-1-butene | C₉H₁₈O₂ | 158.24 | N/A | N/A | Ether substituent, oxygen-containing chain |
Key Observations:
Halogen Substitution: The brominated analog (C₁₁H₁₃Br) exhibits a higher molecular weight (225.12 vs. 180.67) and boiling point (253.7°C) due to bromine’s larger atomic radius and stronger van der Waals forces . The dichloro analog (C₁₀H₁₀Cl₂) has increased density (1.159 vs. ~1.0–1.1 for monochloro compounds) and higher boiling point (258.8°C), attributed to additional chlorine-induced polarity .
Aromatic vs. Aliphatic Systems :
- The aliphatic 4-chloro-2-methyl-1-butene (C₅H₉Cl) lacks the phenyl group, resulting in significantly lower molecular weight (104.58) and boiling point (103.83°C) due to reduced molecular complexity and weaker intermolecular forces .
Functional Group Variations :
- The ether-substituted analog (C₉H₁₈O₂) introduces oxygen atoms, enhancing solubility in polar solvents (e.g., chloroform, ethyl acetate) but reducing hydrophobicity compared to the chlorophenyl group .
Biological Activity
4-(2-Chlorophenyl)-2-methyl-1-butene, with the chemical formula C11H13Cl, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of styrene and features a chlorophenyl group, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity . In vitro tests have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties . Research has demonstrated its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound seems to activate caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent . Animal models have indicated a reduction in inflammatory markers following treatment with this compound, suggesting potential applications in managing conditions such as arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The chlorophenyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that this compound can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
-
Antimicrobial Study:
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Anticancer Research:
- In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
-
Anti-inflammatory Effects:
- An animal model of induced arthritis demonstrated that administration of this compound led to a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines.
Data Tables
| Biological Activity | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Antimicrobial (S. aureus) | MIC = 32 µg/mL | |
| Antimicrobial (E. coli) | MIC = 64 µg/mL | |
| Anticancer (MCF-7) | IC50 = 25 µM | |
| Anti-inflammatory | Significant reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
